N-(5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide
CAS No.: 1309980-31-1
Cat. No.: VC2656156
Molecular Formula: C16H24BFN2O3
Molecular Weight: 322.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1309980-31-1 |
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Molecular Formula | C16H24BFN2O3 |
Molecular Weight | 322.2 g/mol |
IUPAC Name | N-[5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-2,2-dimethylpropanamide |
Standard InChI | InChI=1S/C16H24BFN2O3/c1-14(2,3)13(21)20-12-11(8-10(18)9-19-12)17-22-15(4,5)16(6,7)23-17/h8-9H,1-7H3,(H,19,20,21) |
Standard InChI Key | IUKIHBRQVPSHHI-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2NC(=O)C(C)(C)C)F |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2NC(=O)C(C)(C)C)F |
Introduction
Chemical Identity and Structure
Molecular Composition and Properties
N-(5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide possesses a complex molecular structure with significant chemical versatility. The compound is identified by its unique CAS number 1309980-31-1 and has been assigned the MDL number MFCD16628217 . It is also cataloged in the PubChem database with the Substance ID 329771184 . The molecular formula of this compound is C16H24BFN2O3, with a precise molecular weight of 322.18 g/mol as confirmed by multiple sources . This molecular composition includes carbon, hydrogen, boron, fluorine, nitrogen, and oxygen atoms arranged in a specific configuration that contributes to its chemical behavior and potential applications.
The compound belongs to several chemical classes simultaneously, including fluorinated heterocycles, boronate esters, and amides. This multi-functional nature makes it particularly valuable in organic synthesis and medicinal chemistry research. The presence of a pyridine core with specific substitution patterns distinguishes it from similar compounds and contributes to its unique chemical profile.
Structural Characteristics
The structural backbone of N-(5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide features a pyridine ring with three key substituents that define its chemical behavior. Position 2 of the pyridine ring contains a pivalamide group (derived from pivalic acid, also known as trimethylacetic acid) connected through an amide bond, which introduces both hydrogen bonding capabilities and steric bulk. Position 3 features the tetramethyl dioxaborolane moiety, which contains a boron atom surrounded by two oxygen atoms forming a five-membered ring with two geminal dimethyl groups. This boronate ester functionality serves as a key reactive site for various transformations, particularly cross-coupling reactions. Position 5 contains a fluorine atom, which enhances the compound's reactivity profile and potentially its biological properties through electronic effects.
These standardized notations allow chemists to precisely identify the compound in chemical databases and literature. The SMILES (Simplified Molecular Input Line Entry System) notation provides a linear string representation that encodes the connectivity and stereochemistry of the molecule. The International Chemical Identifier (InChI) offers a more detailed representation that captures additional structural information, while the InChI key serves as a fixed-length condensed digital representation that is particularly useful for database searches and indexing.
Physical and Chemical Properties
Chemical Properties
The chemical properties of N-(5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide are determined by its functional groups and their interactions. The compound contains several key reactive sites that contribute to its chemical behavior:
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The pyridine nitrogen provides basic properties and can participate in coordination with Lewis acids or transition metals.
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The boronate ester functionality represents the most synthetically valuable aspect of the molecule, as it can undergo transmetalation reactions in the presence of transition metal catalysts, particularly in Suzuki-Miyaura coupling reactions. This allows for the formation of new carbon-carbon bonds at the position where the boronate group is attached.
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The fluorine substituent withdraws electron density from the pyridine ring through both inductive and resonance effects, making the ring more electron-deficient. This electronic modification influences the reactivity of the pyridine system toward nucleophilic aromatic substitution reactions and potentially enhances the reactivity of the boronate group through electronic communication.
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The amide linkage can participate in various reactions, including hydrolysis under acidic or basic conditions, reduction to amines, and dehydration to form nitriles. The carbonyl group of the amide also serves as a potential site for nucleophilic attack.
The solubility profile of the compound is likely typical of moderately polar organic compounds, with potential solubility in organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and dimethylsulfoxide, while exhibiting limited solubility in water due to the presence of multiple hydrophobic groups.
Stability and Reactivity
The stability and reactivity profile of N-(5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide is influenced by its structural components and their susceptibility to various chemical environments. The boronate ester functionality is particularly important in this regard, as it can undergo hydrolysis under aqueous conditions, especially in the presence of acids or bases. This sensitivity to hydrolysis necessitates careful handling and storage to maintain the integrity of the compound.
From a reactivity perspective, the boronate functionality is designed to participate in cross-coupling reactions, particularly Suzuki-Miyaura couplings, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form new carbon-carbon bonds. This reactivity makes the compound valuable as a building block in organic synthesis.
Synthesis Methods
Reaction Conditions and Yields
While specific reaction conditions for the synthesis of N-(5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide are not explicitly detailed in the search results, insights can be gained from the synthesis of similar compounds. Based on the procedure referenced for related pivalamide derivatives, the formation of the pivalamide group likely involves reaction of an appropriate amine precursor with pivaloyl chloride under basic conditions .
The borylation step would typically employ transition metal catalysis, with potential conditions including:
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Palladium-catalyzed coupling of a halopyridine with bis(pinacolato)diboron in the presence of a base such as potassium acetate in a polar aprotic solvent like dioxane or DMF.
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Iridium-catalyzed C-H borylation using [Ir(COD)OMe]2 as catalyst, 4,4'-di-tert-butyl-2,2'-bipyridine as ligand, and bis(pinacolato)diboron as the boron source in a solvent such as THF or hexane.
Typical yields for these borylation reactions range from moderate to excellent (50-95%), depending on the specific substrate and reaction conditions.
Analytical Methods
Quality Control Parameters
Quality control of N-(5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide involves the establishment and monitoring of several key parameters to ensure consistent material quality for research and development applications. Standard quality control parameters would include:
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Identity Confirmation:
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Spectral matching with authenticated reference standards
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Confirmation of key structural features through spectroscopic techniques
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Verification of molecular formula through high-resolution mass spectrometry
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Purity Assessment:
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Impurity Profiling:
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Identification and quantification of organic impurities, particularly those related to synthesis or degradation
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Determination of residual solvents by appropriate techniques such as headspace GC
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Analysis of inorganic impurities, potentially including residual metals from catalytic processes
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Physical Characterization:
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Determination of melting point or melting range
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Assessment of appearance and physical state
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Solubility profile in various solvents
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Stability Assessment:
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Evaluation of stability under various storage conditions
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Identification of potential degradation pathways and products
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Establishment of appropriate retest periods or expiration dates
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Certificate of Analysis:
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Comprehensive documentation of analytical results
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Comparison with established specifications
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Batch-to-batch consistency assessment
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These quality control parameters ensure that N-(5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide meets the required standards for its intended applications, whether in synthetic chemistry, medicinal chemistry research, or other fields.
Comparative Analysis
Structural Analogues
N-(5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide belongs to a family of compounds that share structural similarities while exhibiting distinct chemical properties. Understanding these structural relationships provides valuable context for appreciating the unique features of this compound. Several structural analogues can be identified:
Compound | Core Structure | Key Substituents | Distinctive Features |
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N-(5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide | Pyridine | Fluoro, Boronate ester, Pivalamide | Combination of amide and boronate functionalities |
2-(4,4-Difluoropiperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Pyridine | Difluoropiperidine, Boronate ester | Contains a cyclic amine with geminal difluoro substitution instead of pivalamide |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Pyridine | Boronate ester | Simpler structure without fluorine or amide functionalization |
N-(5-Fluoropyridin-2-yl)pivalamide | Pyridine | Fluoro, Pivalamide | Lacks the boronate functionality |
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Pyridine | Fluoro, Boronate ester | Different substitution pattern without amide group |
These structural analogues differ in the nature, position, and combination of substituents on the pyridine core, resulting in distinct chemical and potentially biological properties. The specific combination of fluorine, boronate ester, and pivalamide groups in N-(5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide provides a unique reactivity profile that distinguishes it from these related compounds.
Functional Comparison
The functional properties of N-(5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide can be compared with those of its structural analogues to highlight its unique characteristics and potential advantages for specific applications:
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Reactivity Comparison:
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The boronate ester functionality in both N-(5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide and its structural analogues enables participation in cross-coupling reactions, particularly Suzuki-Miyaura couplings.
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The presence of the fluorine substituent in N-(5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide enhances the electrophilicity of the pyridine ring compared to non-fluorinated analogues, potentially influencing the reactivity of the boronate group through electronic effects.
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The pivalamide group in N-(5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide provides a site for potential hydrogen bonding and further functionalization that is absent in simpler analogues like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
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The combination of these functional groups in N-(5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide creates a unique reactivity profile that distinguishes it from simpler analogues.
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Stability Comparison:
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The tetramethyl dioxaborolane group in both N-(5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide and similar compounds provides enhanced stability compared to simple boronic acids, which is advantageous for storage and handling.
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The pivalamide group in N-(5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pivalamide typically provides greater resistance to hydrolysis compared to simpler amides due to the steric hindrance of the tert-butyl group.
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The fluorine substituent generally enhances metabolic stability in biological systems, which could be advantageous for compounds derived from N-(5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide through further functionalization.
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Application Comparison:
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The specific combination of functionalities in N-(5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide makes it potentially more valuable for certain applications compared to simpler analogues.
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Compared to 2-(4,4-Difluoropiperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, N-(5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide offers different electronic and steric properties that might be advantageous for specific synthetic targets or biological applications.
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The presence of multiple functional groups provides more opportunities for selective modification and derivatization compared to simpler analogues.
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